molecular formula C11H24O B1670044 1-Methoxydecane CAS No. 7289-52-3

1-Methoxydecane

Cat. No.: B1670044
CAS No.: 7289-52-3
M. Wt: 172.31 g/mol
InChI Key: JPEWDCTZJFUITH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry:

  • Used as a solvent and reagent in organic synthesis.
  • Acts as a model compound for studying etherification reactions.

Biology:

  • Investigated for its potential use in biofuel production due to its properties as a diesel fuel extender.

Medicine:

  • Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

Industry:

  • Utilized in the fragrance industry due to its fresh scent.
  • Employed as a solvent in various industrial applications.

Safety and Hazards

“Decane, 1-methoxy-” should be kept away from open flames, hot surfaces, and sources of ignition. It is recommended to use only non-sparking tools, use spark-proof tools, and explosion-proof equipment. Take precautionary measures against static discharges. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Etherification Reaction: 1-Methoxydecane can be synthesized through the etherification of decanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be produced by the catalytic reaction of decanol with methanol using a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Methoxydecane can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form decanol and methanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Decanoic acid and formaldehyde.

    Reduction: Decanol and methanol.

    Substitution: Decyl halides and methanol.

Mechanism of Action

  • The compound exerts its effects primarily through its ether functional group, which can participate in various chemical reactions.
  • In biological systems, it may interact with cell membranes and proteins, affecting their function and structure.

Molecular Targets and Pathways:

  • Targets include enzymes involved in oxidation and reduction reactions.
  • Pathways include metabolic pathways for ether metabolism and degradation.

Comparison with Similar Compounds

    Decane: A hydrocarbon with similar chain length but lacks the methoxy group.

    Methoxyethane: A shorter chain ether with similar functional group but different physical properties.

    Decanol: An alcohol with similar chain length but different functional group.

Uniqueness:

  • 1-Methoxydecane is unique due to its combination of a long alkyl chain and a methoxy group, which imparts distinct physical and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-methoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWDCTZJFUITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064616
Record name Decane, 1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7289-52-3, 68989-91-3
Record name 1-Methoxydecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7289-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, C10, methoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-methoxy-
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Record name Decane, 1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxydecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.925
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Record name Hydrocarbons, C10, methoxylated
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-decanol (1 mole) and dimethyl carbonate (3 mole) was passed through 11.5 grams of a magnesium:aluminum mixed metal oxide (3/16 inch pellets, Mg/Al 3:1) at a temperature of 250° C. and at a liquid feed rate of 0.34 milliliters/minute. After a period of 1.1 hour, a total of 36.5 grams of liquid was collected. Analysis was performed by capillary gas chromatography (FID) using a DB-1701 column. The results were (area %) as follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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